![molecular formula C20H20N2O4 B4718215 5-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-3-isoxazolecarboxamide](/img/structure/B4718215.png)
5-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-3-isoxazolecarboxamide
Overview
Description
5-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-3-isoxazolecarboxamide, commonly referred to as A-796260, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the isoxazolecarboxamide class of drugs and has been found to have potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of A-796260 is not fully understood. However, it has been found to be a selective agonist of the mu-opioid receptor. This receptor is involved in the modulation of pain and is also involved in the regulation of mood.
Biochemical and Physiological Effects:
A-796260 has been found to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. It has also been found to have anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the advantages of A-796260 is that it is a selective agonist of the mu-opioid receptor, which makes it a potential candidate for the treatment of pain without the side effects associated with non-selective opioid agonists. However, one of the limitations of A-796260 is that its exact mechanism of action is not fully understood, which makes it difficult to develop drugs based on this compound.
Future Directions
There are several future directions for the study of A-796260. One area of research is the development of drugs based on this compound for the treatment of chronic pain, anxiety, and depression. Another area of research is the study of the exact mechanism of action of A-796260, which could lead to the development of more selective and effective drugs. Additionally, further studies are needed to determine the potential side effects of A-796260 and its long-term safety.
Scientific Research Applications
A-796260 has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have analgesic properties and has been studied for its potential use in the treatment of chronic pain. A-796260 has also been studied for its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(14-7-5-4-6-8-14)21-20(23)16-12-18(26-22-16)15-9-10-17(24-2)19(11-15)25-3/h4-13H,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKJLRVDFPPTIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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